
Propiverine
Übersicht
Beschreibung
Vorbereitungsmethoden
Propiverin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Veresterung von Diphenylpropionsäure mit 1-Methylpiperidin-4-ol beinhalten . Die industrielle Produktion von Propiverinhydrochlorid umfasst die folgenden Schritte :
Veresterung: Diphenylpropionsäure wird in Gegenwart eines geeigneten Katalysators mit 1-Methylpiperidin-4-ol verestert.
Reinigung: Der erhaltene Ester wird durch Umkristallisation oder andere Reinigungsverfahren gereinigt.
Umsetzung zum Hydrochlorid: Der gereinigte Ester wird dann durch Reaktion mit Salzsäure in sein Hydrochloridsalz umgewandelt.
Analyse Chemischer Reaktionen
Propiverin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Propiverin kann oxidiert werden, um seinen Hauptmetaboliten, Propiverin-N-oxid (M-5), zu bilden.
Reduktion: Reduktionsreaktionen können Propiverin in seine reduzierten Formen umwandeln, wodurch seine pharmakologische Aktivität beeinflusst wird.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Propiverin-N-oxid und andere Metaboliten .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Propiverine functions as an antimuscarinic agent, exhibiting neurotropic and musculotropic effects on the urinary bladder smooth muscle. It is indicated for:
- Symptomatic treatment of urinary incontinence
- Increased urinary frequency
- Urgency related to overactive bladder
- Neurogenic bladder conditions due to spinal cord injury .
Efficacy in Adults
Clinical trials have demonstrated that this compound effectively reduces symptoms associated with OAB. A meta-analysis of various studies indicates that this compound significantly improves:
A notable study involving 70 patients reported a significant reduction in Overactive Bladder Symptom Score (OABSS) from a baseline of 9.0 to 6.3 after 12 weeks of treatment (p < 0.001) .
Table 1: Summary of Clinical Efficacy in Adults
Study Reference | Sample Size | Treatment Duration | OABSS Improvement | Adverse Events |
---|---|---|---|---|
73 | 12 weeks | 9.0 to 6.3 | Dry mouth (13.7%) | |
Varies | 12 weeks | Significant | Constipation (6.8%) |
Efficacy in Children
This compound has also shown promise in pediatric populations, particularly for children experiencing urinary incontinence due to OAB. Studies indicate that this compound is effective and well-tolerated, with a favorable safety profile compared to other antimuscarinics like oxybutynin . Long-term studies suggest that sustained treatment over several months yields significant improvements in bladder function without severe adverse effects.
Table 2: Efficacy Data in Pediatric Populations
Study Reference | Sample Size | Treatment Duration | Outcomes | Adverse Events |
---|---|---|---|---|
Varies | 3-4 months | Improved UI episodes | Mild (dry mouth) |
Safety Profile
The safety profile of this compound is generally favorable, with a lower incidence of side effects compared to other antimuscarinic agents like oxybutynin. Common adverse effects include:
- Dry mouth
- Constipation
- Dizziness
A long-term follow-up study indicated an adverse event incidence rate of approximately 13% over ten years, suggesting good tolerability among patients .
Case Studies
Several case studies have been documented highlighting the effectiveness of this compound in treating OAB symptoms:
- Case Study A : A 65-year-old female patient with severe OAB symptoms experienced a reduction in daily urgency episodes from 10 to 2 after 12 weeks on this compound.
- Case Study B : A pediatric patient with neurogenic bladder due to spinal injury showed marked improvement in continence after three months of treatment, with no significant adverse events reported.
Wirkmechanismus
Propiverine exerts its effects through a dual mechanism of action :
Antimuscarinic Activity: This compound blocks muscarinic receptors in the bladder detrusor muscle, inhibiting abnormal contractions and reducing urinary urgency and frequency.
Calcium Modulation: This compound also inhibits calcium influx into bladder smooth muscle cells, further reducing muscle spasms and promoting relaxation.
Vergleich Mit ähnlichen Verbindungen
Propiverin wird häufig mit anderen Antimuskarinika verglichen, die zur Behandlung der überaktiven Blase eingesetzt werden, wie z. B. Solifenacin, Tolterodin, Oxybutynin und Imidafenacin . Hier sind einige wichtige Vergleichspunkte:
Wirksamkeit: Propiverin zeigt eine ähnliche Wirksamkeit wie andere Antimuskarinika bei der Reduktion von Symptomen der überaktiven Blase.
Nebenwirkungen: Propiverin wird im Allgemeinen gut vertragen, mit einer geringeren Häufigkeit von Mundtrockenheit im Vergleich zu Oxybutynin.
Ähnliche Verbindungen umfassen:
- Solifenacin
- Tolterodin
- Oxybutynin
- Imidafenacin
Propiverins einzigartige Kombination aus antimuskarinischer und kalziummodulierender Wirkung unterscheidet es von anderen Verbindungen in seiner Klasse .
Biologische Aktivität
Propiverine is a pharmacological agent primarily used for the treatment of overactive bladder (OAB). It exhibits both anticholinergic and calcium antagonistic properties, distinguishing it from other anticholinergic medications. This article delves into the biological activity of this compound, supported by clinical studies, pharmacodynamics, and safety profiles.
This compound functions through multiple mechanisms:
- Anticholinergic Activity : It inhibits acetylcholine at muscarinic receptors in the bladder, reducing involuntary bladder contractions.
- Calcium Antagonism : this compound also inhibits calcium influx through L-type calcium channels, which contributes to its spasmolytic effects on bladder smooth muscle .
Pharmacodynamics
Research indicates that this compound and its metabolites (M-5, M-6, M-14) significantly reduce electrically evoked contractions in bladder tissues from various species, including humans. The drug's effects include:
- Inhibition of contractile responses to electric field stimulation.
- Reduction of maximum tension induced by acetylcholine.
- Impairment of intracellular calcium homeostasis, which is crucial for muscle contraction .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating OAB. A summary of key findings is presented in the following table:
Case Study Highlights
- Overactive Bladder Symptom Management :
- Comparative Efficacy :
- Safety Profile :
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVHQBVMYCJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54556-98-8 (hydrochloride) | |
Record name | Propiverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060569199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048265 | |
Record name | Propiverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5mg/mL | |
Record name | Propiverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Propiverine demonstrates both anticholinergic and calcium-modulating properties. The efferent connection of the pelvic nerve is inhibited due to the anticholinergic action exerted by this drug, leading to relaxation of bladder smooth muscle. Propiverine blocks calcium ion influx and modulates the intracellular calcium in urinary bladder smooth muscle cells, resulting in the inhibition of muscle spasm. The bladder contains several muscarinic receptors. Acetylcholine is the main contractile neurotransmitter in the human bladder detrusor muscle, and antimuscarinics such as propiverine exert their effects by competitively inhibiting the binding of acetylcholine at muscarinic receptors on detrusor smooth muscle cells and other structures within the bladder wall. In one study, After oral treatment with propiverine, the bladder showed the highest concentration of M-2, indicating a targeted distribution of this metabolite into the bladder. Therefore, muscarinic receptor-2 may highly contribute to the relatively selective and long-lasting occupation of bladder muscarinic receptors after oral ingestion of propiverine. | |
Record name | Propiverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60569-19-9 | |
Record name | Propiverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60569-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060569199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propiverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPIVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468GE2241L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propiverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224-226 | |
Record name | Propiverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.